![molecular formula C22H24N2O2 B2483453 4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-77-4](/img/structure/B2483453.png)
4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Largani et al. (2017) focuses on the synthesis and evaluation of a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed based on a molecular hybridization approach. These compounds were synthesized through a reaction involving benzohydrazide derivatives and showed effective in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This research highlights the potential of pyrroloquinoline-based structures for developing new antibacterial agents (Largani et al., 2017).
GABAA/Benzodiazepine Receptor Interaction
Research by Tenbrink et al. (1994) explores imidazo[1,5-a]quinoxaline amides and carbamates, including compounds with tert-butyl groups, as ligands for the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies and highlight the chemical versatility of pyrroloquinoline derivatives in interacting with neurological targets (Tenbrink et al., 1994).
Catalytic Applications
Kalsi et al. (2017) developed a cobalt-catalyzed C–H bond annulation of benzamides with isonitriles, leading to the synthesis of diverse quinolin-8-yl derivatives. This process demonstrates the utility of quinoline and pyrroloquinoline compounds in facilitating catalytic transformations, with potential applications in the synthesis of complex organic molecules (Kalsi et al., 2017).
Ligand Design for Asymmetric Catalysis
Imamoto et al. (2012) reported on rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups, utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work showcases the design and application of complex ligands derived from pyrroloquinoline structures for high-precision catalytic processes (Imamoto et al., 2012).
Material Science and Polymerization
Qiao et al. (2011) explored aluminum and zinc complexes supported by pyrrole-based ligands for the catalysis of the ring-opening polymerization of ɛ-caprolactone. The study demonstrates the potential of quinoline and pyrroloquinoline derivatives in the development of catalysts for polymer synthesis, highlighting their role in material science (Qiao et al., 2011).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2,3)17-7-4-14(5-8-17)21(26)23-18-12-15-6-9-19(25)24-11-10-16(13-18)20(15)24/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSKXISWXSXEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)
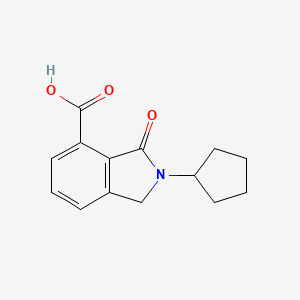
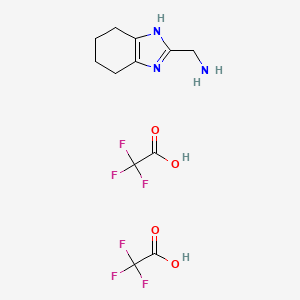
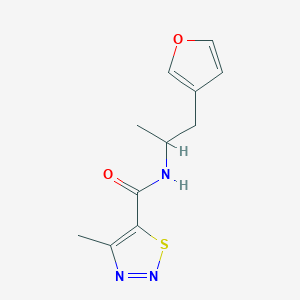

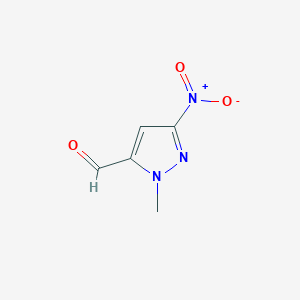

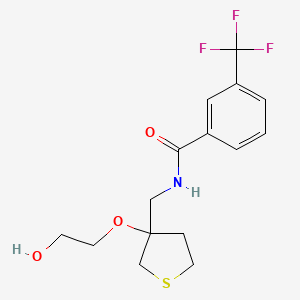

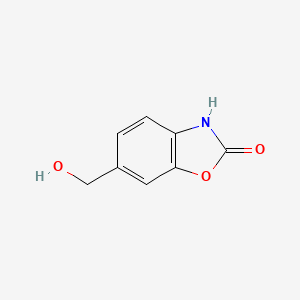
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2483385.png)
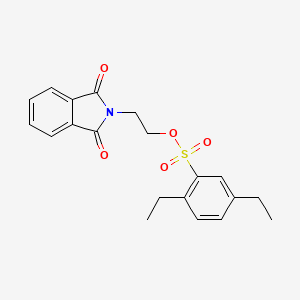
![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)

